molecular formula C11H15F2N5 B11733162 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11733162
M. Wt: 255.27 g/mol
InChI Key: FDEAWSONFRYIOD-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and coupling.

  • Preparation of 1-(2,2-difluoroethyl)-1H-pyrazole

      Starting Materials: 2,2-difluoroethylamine, hydrazine hydrate, and an appropriate aldehyde or ketone.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.

  • Preparation of 1-methyl-1H-pyrazole

      Starting Materials: Methylhydrazine and an appropriate aldehyde or ketone.

      Reaction Conditions: Similar to the first step, the reaction is conducted under reflux conditions in a suitable solvent. The product is purified using standard techniques.

  • Coupling of Pyrazole Rings

      Starting Materials: The two prepared pyrazole derivatives.

      Reaction Conditions: The coupling reaction is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Purification is achieved through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and advanced purification techniques are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the difluoroethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group. Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: NaN₃ in dimethylformamide (DMF), KCN in aqueous ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties. Research includes its use as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl and methyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-1H-pyrazole
  • 1-methyl-1H-pyrazole
  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

Uniqueness

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluoroethyl and methyl groups on the pyrazole rings. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C11H15F2N5/c1-17-10(2-4-15-17)7-14-6-9-3-5-18(16-9)8-11(12)13/h2-5,11,14H,6-8H2,1H3

InChI Key

FDEAWSONFRYIOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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